
Methyl-azatoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-azatoxin, also known as this compound, is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 662306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for verifying the purity and structural identity of Methyl-azatoxin in synthetic preparations?
To confirm purity, use thin-layer chromatography (TLC) with multiple solvent systems and staining agents to detect impurities. For structural validation, combine 1H/13C NMR spectroscopy (analyzing chemical shifts and coupling constants) and high-resolution mass spectrometry (HRMS) to match theoretical and observed molecular masses. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups .
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in preliminary in vitro assays?
Adopt a logarithmic dilution series (e.g., 0.1–100 µM) to capture non-linear effects. Include positive and negative controls (e.g., vehicle-only and known inhibitors/activators). Use triplicate technical replicates to assess intra-assay variability and repeat experiments across three biological replicates. Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Validate assay conditions via Z’-factor analysis to ensure robustness .
Q. What are the critical steps for optimizing the synthesis of this compound to improve yield and reproducibility?
- Reaction monitoring : Use TLC or HPLC to track intermediate formation.
- Purification : Employ gradient elution in flash chromatography or preparative HPLC with C18 columns.
- Yield optimization : Adjust stoichiometry, temperature, and solvent polarity systematically. Document deviations in reaction conditions (e.g., moisture levels, inert gas flow) to troubleshoot batch-to-batch variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s mechanism of action across different cellular models?
- Hypothesis-driven replication : Repeat key experiments under standardized conditions (e.g., cell line, culture media, exposure time).
- Multi-omics integration : Combine transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) to identify context-dependent pathways.
- Kinetic studies : Compare compound uptake rates using radiolabeled this compound or fluorescence-based tracers to assess bioavailability differences .
Q. What methodological strategies are recommended for investigating off-target effects of this compound in complex biological systems?
- Chemical proteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes to map interactomes.
- Phenotypic screening : Apply high-content imaging to quantify morphological changes in diverse cell types.
- In silico docking : Perform molecular dynamics simulations to predict binding affinities for non-target proteins. Validate findings with knockout/knockdown models .
Q. How should researchers design a meta-analysis to reconcile conflicting toxicity profiles of this compound reported in preclinical studies?
- Inclusion criteria : Define species, dosage ranges, and endpoints (e.g., organ histopathology, serum biomarkers).
- Statistical models : Use random-effects meta-regression to account for heterogeneity in study designs.
- Sensitivity analysis : Exclude outliers and re-analyze data to assess robustness. Report findings using PRISMA guidelines and forest plots .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in this compound’s in vivo pharmacokinetic studies?
- Standardized dosing : Administer via a single route (e.g., intravenous) with controlled formulations (e.g., saline/PEG mixtures).
- Sampling schedule : Collect blood/tissue at fixed intervals (e.g., 5 min, 30 min, 1 h, 4 h, 24 h).
- Analytical validation : Use ultra-performance liquid chromatography (UPLC) with tandem MS for quantification. Calibrate against spiked matrices to correct for matrix effects .
Q. How can computational models improve the prediction of this compound’s metabolic stability?
- ADMET profiling : Use tools like SwissADME or ADMET Predictor to estimate hepatic clearance and cytochrome P450 interactions.
- Machine learning : Train models on datasets of structurally related compounds to predict metabolic hotspots (e.g., demethylation sites). Validate with in vitro microsomal assays .
Q. Data Presentation and Reporting
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(15S)-10-(3,4,5-trimethoxyphenyl)-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one |
InChI |
InChI=1S/C22H22N2O5/c1-26-17-8-12(9-18(27-2)21(17)28-3)20-19-15(10-13-11-29-22(25)24(13)20)14-6-4-5-7-16(14)23-19/h4-9,13,20,23H,10-11H2,1-3H3/t13-,20?/m0/s1 |
InChI Key |
SCLLIEKCYQJGGW-SZQRVLIRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C[C@@H]4N2C(=O)OC4)C5=CC=CC=C5N3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CC4N2C(=O)OC4)C5=CC=CC=C5N3 |
Synonyms |
4'-methylazatoxin NSC 662306 NSC-662306 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.